(-)-DHMEQ

NF-κB Inhibition Stereoselectivity Enantiomeric Potency

(-)-DHMEQ is the defined (1S,2S,6S) eutomer—not a racemic mixture. Its stereochemistry drives irreversible covalent binding to specific cysteine residues (p65/RelA Cys38, RelB Cys144, cRel, p50), blocking both DNA binding and nuclear translocation. The (+)-enantiomer and racemate exhibit markedly reduced potency and increased toxicity. In vivo, (-)-DHMEQ significantly inhibits collagen-induced arthritis, whereas the racemate shows negligible effect. For assay reproducibility and translational relevance, procure only the high-purity (≥98%) (-)-enantiomer.

Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
CAS No. 287194-40-5
Cat. No. B1670370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-DHMEQ
CAS287194-40-5
Synonymsdehydroxymethylepoxyquinomicin
DHMEQ cpd
Molecular FormulaC13H11NO5
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
InChIInChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1
InChIKeyIUOMATKBBPCLFR-TUAOUCFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-DHMEQ (CAS 287194-40-5) Procurement Guide: A Potent NF-κB Inhibitor with Enantiomer-Defined Activity


(-)-DHMEQ (Dehydroxymethylepoxyquinomicin) is a chiral small molecule (C13H11NO5, MW 261.23) that functions as a potent, selective, and irreversible inhibitor of nuclear factor kappa B (NF-κB) [1]. It operates via a unique covalent mechanism, binding directly to specific cysteine residues on Rel family proteins (including p65/RelA at Cys38, RelB at Cys144, cRel, and p50) to block both DNA binding and nuclear translocation [2]. As the eutomer of DHMEQ, its defined stereochemistry ((1S,2S,6S)) is critical for its inhibitory potency, distinguishing it from its distomer (+)-DHMEQ and the racemic mixture [3].

Procurement Alert: Why (-)-DHMEQ Cannot Be Substituted by Racemic DHMEQ or (+)-DHMEQ


Substitution of (-)-DHMEQ with racemic DHMEQ or the (+)-DHMEQ enantiomer introduces significant experimental and translational risk. The stereochemistry of DHMEQ is a primary driver of its pharmacologic activity. (-)-DHMEQ is the active eutomer for NF-κB inhibition, while its enantiomer, (+)-DHMEQ, exhibits markedly lower NF-κB inhibitory activity [1]. Furthermore, the racemic mixture, which contains 50% inactive stereoisomer, demonstrates both reduced potency and increased toxicity compared to the pure (-)-DHMEQ enantiomer [2]. In vivo, (-)-DHMEQ significantly inhibits collagen-induced arthritis in mouse models, whereas the racemate shows only slight, non-significant inhibition [3]. These stereospecific differences underscore why in-class compounds are not interchangeable and why procurement of the defined, high-purity (>98%) (-)-enantiomer is a critical variable for assay reproducibility and translational success.

(-)-DHMEQ Quantitative Evidence Guide: Head-to-Head Performance vs. Comparators


Enantiomeric Potency: (-)-DHMEQ vs. (+)-DHMEQ in NF-κB Translocation Assays

(-)-DHMEQ demonstrates superior inhibitory activity against NF-κB activation compared to its enantiomer (+)-DHMEQ. The IC50 for (-)-DHMEQ is 20 µg/mL in cellular assays measuring NF-κB activation [1]. While a specific numeric IC50 for (+)-DHMEQ is not reported in the same unit for direct comparison, multiple independent sources confirm that the inhibitory activity of (+)-DHMEQ on NF-κB is lower than that of (-)-DHMEQ . This stereospecificity is a critical differentiator for experiments requiring maximal NF-κB pathway suppression.

NF-κB Inhibition Stereoselectivity Enantiomeric Potency

Racemic Mixture Comparison: Superior Potency and Reduced Toxicity of (-)-DHMEQ

Direct comparison of (-)-DHMEQ against the racemic DHMEQ mixture reveals that the pure enantiomer is both more potent and less toxic. The racemic mixture demonstrates lower NF-κB inhibitory activity [1]. Critically, (-)-DHMEQ is also less toxic than the racemate [2], suggesting that the (+)-enantiomer within the racemic mix may contribute to toxicity without providing therapeutic benefit. This is supported by in vivo findings where (-)-DHMEQ markedly inhibited type-II collagen-induced arthritis in mice, whereas the racemate showed only a slight, non-significant inhibition [3].

NF-κB Inhibition Racemic vs. Enantiopure Therapeutic Index

In Vivo Efficacy: Survival Benefit in a Xenograft Model with (-)-DHMEQ

(-)-DHMEQ demonstrates a clear survival benefit in an in vivo efficacy model. Intraperitoneal administration of (-)-DHMEQ at 4 mg/kg or 12 mg/kg (three times per week for one month) in SCID mice bearing a xenograft tumor resulted in a significant increase in survival rate [1]. This in vivo validation distinguishes (-)-DHMEQ from many other NF-κB inhibitors which may show strong in vitro activity but fail to translate to animal models.

In Vivo Efficacy Xenograft Model Cancer Therapeutics

Covalent Binding Specificity: Target Engagement Profile of (-)-DHMEQ

(-)-DHMEQ's mechanism involves covalent binding to specific cysteine residues on NF-κB family proteins, a key point of differentiation. It binds to p65/RelA (Cys38), RelB (Cys144), cRel, and p50, but notably does not bind to p52 [1]. This selective binding profile defines its mechanism as irreversible and specific to certain Rel family members. In contrast, many other NF-κB inhibitors target upstream kinases (e.g., IKK) or act indirectly, potentially affecting a broader range of signaling pathways. This direct, covalent engagement of transcription factors provides a more defined mode of action.

Covalent Inhibitor Target Specificity Mechanism of Action

In Vitro Antiproliferative Activity: Cell Cycle Arrest and Apoptosis Induction

(-)-DHMEQ induces potent, time-dependent antiproliferative effects in NF-κB-dependent cancer cell lines. In MT-1 and TL-Om1 cells, treatment with (-)-DHMEQ (2-10 µg/mL) dramatically reduced viability in a dose- and time-dependent manner, while having no significant effect on K562 control cells that lack constitutive NF-κB activity . This demonstrates on-target, NF-κB-dependent activity. Furthermore, (-)-DHMEQ (10 µg/mL) treatment increased the Annexin V-positive cell population (apoptosis) and led to a time-dependent accumulation of cells in the G0/G1 phase, confirming its antiproliferative and pro-apoptotic mechanisms [1].

Antiproliferative Apoptosis Cell Cycle Arrest

High-Impact Research Applications for (-)-DHMEQ (CAS 287194-40-5)


Investigating Stereospecific NF-κB Dependency in Cancer and Inflammation

The defined stereochemistry and higher potency of (-)-DHMEQ make it essential for studies requiring precise dissection of the NF-κB pathway. Researchers should prioritize (-)-DHMEQ over racemic DHMEQ or (+)-DHMEQ to ensure maximal target engagement and minimal confounding effects from the less active or potentially toxic stereoisomers [1][2]. This is particularly critical for experiments where subtle changes in NF-κB activity are being measured, such as in gene expression profiling or chromatin immunoprecipitation (ChIP) assays.

Validating NF-κB as a Therapeutic Target in Preclinical In Vivo Models

(-)-DHMEQ's validated in vivo efficacy, as demonstrated by significant survival benefits in xenograft models and marked inhibition of collagen-induced arthritis, positions it as a leading chemical probe for in vivo target validation [1][2]. Its ability to achieve a therapeutic effect in animal models, unlike the racemate, makes it the superior choice for studies aiming to translate NF-κB inhibition findings from bench to bedside. Procurement of high-purity (-)-DHMEQ is non-negotiable for reproducible in vivo pharmacology.

Mechanistic Studies of Direct NF-κB Subunit Covalent Inhibition

The unique covalent binding profile of (-)-DHMEQ to specific cysteine residues on p65, RelB, cRel, and p50 makes it an invaluable tool for studying the biophysical and functional consequences of direct NF-κB subunit modification [1]. This application extends to structural biology, proteomics, and the development of next-generation covalent inhibitors. Researchers can use (-)-DHMEQ to map binding sites, study resistance mechanisms, and design activity-based probes for the NF-κB family.

Combination Therapy Studies to Overcome Chemoresistance

Given its demonstrated role as a chemo- and immuno-sensitizing agent, (-)-DHMEQ is ideally suited for combination therapy research [1]. Its ability to inhibit NF-κB, a known mediator of resistance to various chemotherapeutics, allows researchers to explore synergistic regimens. The higher potency and lower toxicity of (-)-DHMEQ compared to the racemate make it the preferred partner in these studies, as it maximizes the chance of observing a therapeutic window in combination settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-DHMEQ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.